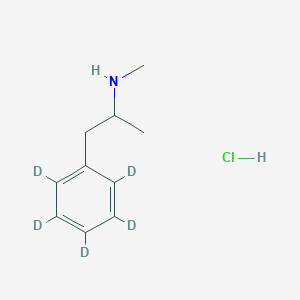
(+/-)-Methamphetamine-d5 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Methamphetamine-d5 hydrochloride is a deuterated form of methamphetamine hydrochloride, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to methamphetamine but with a distinct mass difference.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Methamphetamine-d5 hydrochloride typically involves the deuteration of methamphetamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing methamphetamine and a palladium catalyst, and the reaction is monitored to ensure complete deuteration.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Methamphetamine-d5 hydrochloride undergoes similar chemical reactions as methamphetamine, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methamphetamine derivatives.
Aplicaciones Científicas De Investigación
(+/-)-Methamphetamine-d5 hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of methamphetamine and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of methamphetamine.
Medicine: In research on the effects of methamphetamine on the central nervous system.
Industry: In the development of analytical methods for drug testing and forensic analysis.
Mecanismo De Acción
(+/-)-Methamphetamine-d5 hydrochloride exerts its effects by acting on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin by reversing the action of their respective transporters. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the postsynaptic receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methamphetamine: The non-deuterated form, commonly used as a recreational drug and in some medical treatments.
Amphetamine: A related compound with similar stimulant effects but less potent.
Methylphenidate: Another stimulant used primarily in the treatment of ADHD.
Uniqueness
(+/-)-Methamphetamine-d5 hydrochloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of methamphetamine and its metabolites without interference from the sample matrix.
Propiedades
Número CAS |
2747917-87-7 |
|---|---|
Fórmula molecular |
C10H16ClN |
Peso molecular |
190.72 g/mol |
Nombre IUPAC |
N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
Clave InChI |
TWXDDNPPQUTEOV-BQAHAFBHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NC)[2H])[2H].Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)


![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)

![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)

